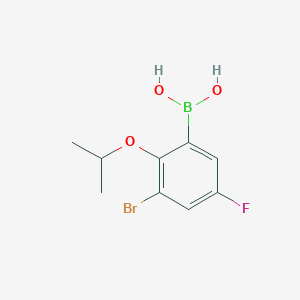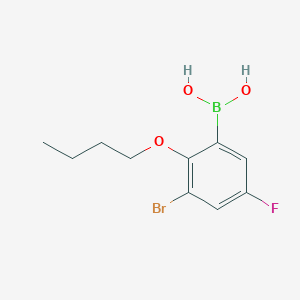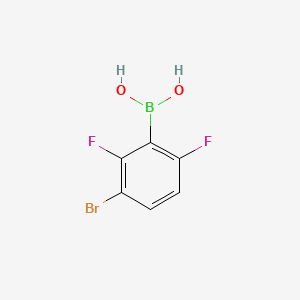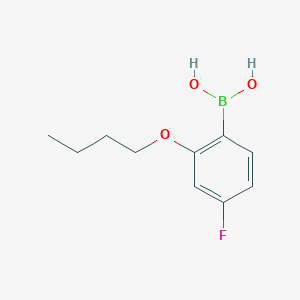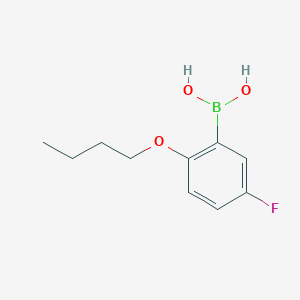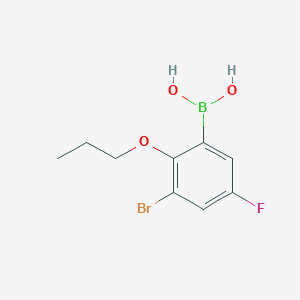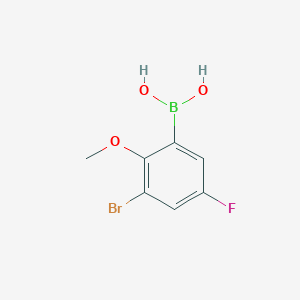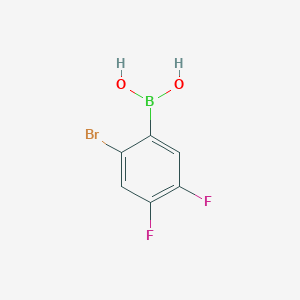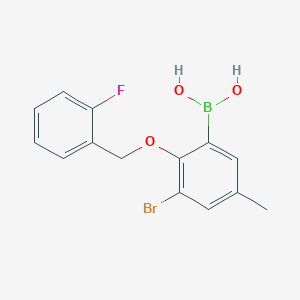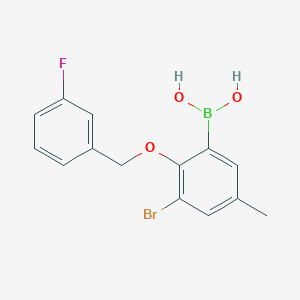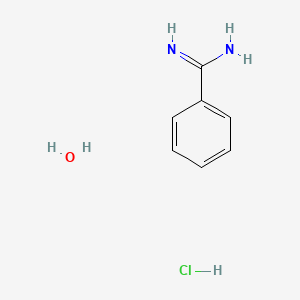
Benzamidine hydrochloride hydrate
描述
Benzamidine hydrochloride hydrate is a chemical compound with the empirical formula C₇H₉ClN₂*xH₂O. It is commonly used as a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This compound is often utilized in biochemical research and pharmaceutical applications due to its inhibitory properties.
作用机制
Target of Action
Benzamidine hydrochloride hydrate primarily targets trypsin, trypsin-like enzymes, and serine proteases . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
This compound acts as a reversible inhibitor of its target enzymes
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the inhibition of protease activity . This can lead to a decrease in protein digestion and modulation of cellular processes regulated by these enzymes. It’s also used as a proteolytic inhibitor in various laboratory procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
生化分析
Biochemical Properties
Benzamidine hydrochloride hydrate plays a crucial role in biochemical reactions by inhibiting serine proteases. It interacts with enzymes such as trypsin, thrombin, and plasmin, forming reversible complexes that prevent these enzymes from catalyzing the hydrolysis of peptide bonds . The nature of these interactions is primarily competitive inhibition, where this compound competes with the substrate for binding to the active site of the enzyme . This inhibition is essential in experiments where the preservation of protein integrity is critical.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting proteolytic enzymes that play a role in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of key proteins, this compound helps maintain the stability of cellular processes and ensures accurate experimental results. Its impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, highlighting its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serine proteases. The compound binds to the active site of these enzymes, forming a reversible complex that inhibits their catalytic activity . This inhibition is achieved through competitive binding, where this compound mimics the substrate and occupies the active site, preventing the enzyme from interacting with its natural substrate . This mechanism of action is crucial for its role as a protease inhibitor in various biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard storage conditions, but its solutions should be prepared fresh to avoid degradation . Over time, the effectiveness of this compound in inhibiting proteases may decrease due to potential oxidation or hydrolysis. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function in both in vitro and in vivo settings, provided that it is stored and handled properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits proteases without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as disruptions in normal cellular processes and potential toxicity to certain tissues . It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing any potential negative impacts.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and thrombin, preventing their catalytic activity and thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining the stability of proteins and preventing their degradation during biochemical assays.
准备方法
Benzamidine hydrochloride hydrate can be synthesized through various methods. One common synthetic route involves the reaction of benzonitrile with ammonia in the presence of hydrogen and a catalyst such as Raney nickel. The reaction is typically carried out in methanol under high pressure . The compound is sensitive to oxidation, so it is recommended to prepare solutions fresh each time in degassed water prior to use .
化学反应分析
Benzamidine hydrochloride hydrate undergoes several types of chemical reactions:
Oxidation: The compound is sensitive to oxidation, which can affect its stability.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly discussed.
Common reagents used in these reactions include hydrogen, ammonia, and various haloketones. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Benzamidine hydrochloride hydrate has a wide range of scientific research applications:
相似化合物的比较
Benzamidine hydrochloride hydrate is unique due to its strong inhibitory properties and versatility in research applications. Similar compounds include:
- Amidinobenzene hydrochloride
- Benzamidinium chloride
- Benzenecarboximidamide hydrochloride
These compounds share similar inhibitory properties but may differ in their specific applications and effectiveness.
属性
IUPAC Name |
benzenecarboximidamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJCMMLDJPBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585091 | |
| Record name | Benzamidine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206752-36-5, 1670-14-0 | |
| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of benzamidine hydrochloride hydrate in inhibiting tryptase?
A1: this compound acts as a competitive inhibitor of tryptase [, ]. While the exact binding mechanism isn't detailed in the provided papers, previous research suggests that benzamidine derivatives typically bind to the active site of serine proteases like tryptase. This interaction prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of tryptase.
Q2: What are the downstream effects of tryptase inhibition by this compound in the context of renal fibrosis?
A2: Research indicates that tryptase plays a role in the development of renal fibrosis [, ]. this compound, by inhibiting tryptase, can suppress the proliferation of renal fibroblasts and the expression of collagen I []. Additionally, it can also downregulate the expression of monocyte chemoattractant protein-1 (MCP-1) and protease-activated receptor 2 (PAR-2) in renal fibroblasts []. These effects collectively suggest that this compound could potentially slow down or mitigate the progression of renal fibrosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




